
エルゴロイドメシル酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Cognitive Enhancement in Elderly Patients
Numerous studies have assessed the efficacy of ergoloid mesylates in improving cognitive functions among elderly patients. A long-term controlled study involving 148 healthy elderly volunteers demonstrated that ergoloid mesylates significantly improved subjective symptoms such as tiredness and dizziness, as well as performance on intelligence tests over three years .
Key Findings:
- Cognitive Improvement: Participants showed improved scores on psychometric tests such as WAIS (Wechsler Adult Intelligence Scale) vocabulary and performance tests.
- Health Maintenance: The compound was associated with fewer pathological ECG findings and a lower incidence of major diagnoses compared to placebo groups .
Neuroprotection
Research indicates that ergoloid mesylates may have neuroprotective effects, potentially preventing damage to brain cells. A study highlighted its ability to reduce amyloid-beta levels, a key factor in Alzheimer’s disease pathology, suggesting a mechanism through which ergoloid mesylates could exert protective effects against neurodegenerative diseases .
Data Table: Summary of Clinical Studies
Study Year | Sample Size | Treatment Duration | Key Outcomes |
---|---|---|---|
1983 | 148 | 3 years | Reduced dizziness, improved intelligence test scores |
1984 | 89 | 5 years | Better maintenance of physical and mental health |
2024 | Various | Ongoing | Potential reduction in amyloid-beta levels |
Case Studies
Several case studies have documented the effects of ergoloid mesylates on patients with various types of dementia:
- Alzheimer's Disease: Patients treated with ergoloid mesylates showed modest improvements in mental alertness and memory functions compared to control groups .
- Multi-Infarct Dementia: A controlled trial reported improvements in cognitive function and daily living activities among patients receiving ergoloid mesylates .
作用機序
Target of Action
Ergoloid Mesylates primarily target adrenergic, dopaminergic, and serotonergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and cardiovascular function.
Mode of Action
Ergoloid Mesylates interact with their targets through a dual action of partial agonism and antagonism . This means they can both stimulate and inhibit these receptors, depending on the specific context within the body.
Biochemical Pathways
Their interaction with adrenergic, dopaminergic, and serotonergic receptors suggests they may influence a variety of neurological and cardiovascular processes .
Pharmacokinetics
Ergoloid Mesylates are incompletely absorbed from the gastrointestinal tract, with approximately 50% reaching the systemic circulation . They undergo rapid first-pass metabolism in the liver . The peak levels are achieved within 1.5 to 3 hours . Ergoloid Mesylates are primarily excreted in the feces, and they have a half-life of 2 to 12 hours .
Result of Action
They are used to relieve the signs and symptoms of decreased mental capacity due to the aging process .
Action Environment
It is known that individual health conditions, such as liver function, can impact the metabolism and effectiveness of the drug . Additionally, Ergoloid Mesylates are contraindicated in patients who have previously shown hypersensitivity to the drug .
生化学分析
Cellular Effects
Ergoloid Mesylates has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Ergoloid Mesylates vary with different dosages in animal models
Metabolic Pathways
Ergoloid Mesylates is involved in various metabolic pathways, interacting with enzymes and cofactors
準備方法
Synthetic Routes and Reaction Conditions: Ergoloid mesylates are synthesized from the fungus Claviceps purpurea, which produces the ergot alkaloids. The synthesis involves hydrogenation of the ergot alkaloids to produce dihydroergocristine, dihydroergocornine, and dihydroergocryptine . These alkaloids are then converted to their methanesulfonate salts to form ergoloid mesylates .
Industrial Production Methods: The industrial production of ergoloid mesylates involves the cultivation of Claviceps purpurea, extraction of the ergot alkaloids, and subsequent hydrogenation and methanesulfonation processes. The final product is a mixture of the methanesulfonate salts of the three dihydrogenated ergot alkaloids in an approximate weight ratio of 1:1:1 .
化学反応の分析
Types of Reactions: Ergoloid mesylates undergo various chemical reactions, including:
Oxidation: The ergot alkaloids can be oxidized to form different derivatives.
Substitution: Methanesulfonation is used to convert the hydrogenated alkaloids into their methanesulfonate salts.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon) are used for the reduction of ergot alkaloids.
Methanesulfonation: Methanesulfonic acid is used to form the methanesulfonate salts.
Major Products Formed: The major products formed from these reactions are dihydroergocristine mesylate, dihydroergocornine mesylate, and dihydroergocryptine mesylate .
類似化合物との比較
Ergoloid mesylates can be compared with other nootropic compounds, such as:
Piracetam: Enhances cognitive function without causing sedation or stimulation.
Pyritinol: Used to improve cognitive function and treat cognitive disorders.
Meclophenoxat: Known for its cognitive-enhancing properties.
Pentoxifylline: Improves cerebral blood flow and cognitive function.
Nimodipine: Used to treat cognitive impairment and improve cerebral blood flow.
Uniqueness: Ergoloid mesylates are unique due to their specific combination of dihydrogenated ergot alkaloids and their dual mechanism of action on multiple neurotransmitter systems . This makes them particularly effective in treating cognitive disorders associated with aging and dementia .
生物活性
Ergoloid mesylates, commonly known by the brand name Hydergine, is a pharmaceutical formulation comprising a mixture of four ergot alkaloids: dihydroergocristine (DHEC), dihydroergocornine, α-dihydroergocryptine, and β-dihydroergocryptine. This compound has been primarily utilized for its potential cognitive-enhancing effects, particularly in the context of dementia and age-related cognitive decline. The following sections delve into the biological activity of ergoloid mesylates, highlighting key research findings, case studies, and relevant data.
Ergoloid mesylates exert their effects through several mechanisms:
- γ-Secretase Inhibition : DHEC has been shown to inhibit γ-secretase activity, which plays a crucial role in the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease. Studies indicate that DHEC can reduce cellular Aβ levels in a dose-dependent manner, with an IC50 value indicating effective inhibition at micromolar concentrations .
- Vasodilation and Cerebral Blood Flow : The ergot alkaloids in ergoloid mesylates are believed to enhance cerebral blood flow by promoting vasodilation. This effect may contribute to improved cognitive function in elderly patients .
- Neuroprotective Effects : Ergoloid mesylates have demonstrated neuroprotective properties through various pathways, including antioxidant effects and modulation of neurotransmitter systems. These properties may help mitigate cognitive decline associated with aging .
Long-Term Efficacy
Several clinical studies have explored the long-term effects of ergoloid mesylates on cognitive function and overall health in elderly populations:
- Five-Year Study : A controlled study involving 148 elderly volunteers assessed the impact of ergoloid mesylates over five years. While no statistically significant differences were observed in primary outcome measures, trends suggested improvements in subjective symptoms such as dizziness and fatigue, as well as better performance on psychometric tests compared to placebo .
- Meta-Analysis of Trials : A meta-analysis of 19 trials found significant effects favoring ergoloid mesylates over placebo in global ratings of improvement (OR 3.78) and comprehensive rating scales (WMD 0.96). However, the evidence was noted to be modest, particularly concerning efficacy in Alzheimer's disease patients .
Summary of Clinical Trial Results
Study | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|
Five-Year Study | 148 elderly volunteers | 1.5 mg three times daily | 5 years | Improved subjective symptoms; better psychometric performance; well tolerated |
Meta-Analysis | Various trials | Varied (up to 12 mg/day) | 9 weeks to 15 months | Significant improvement in cognitive ratings; modest evidence for efficacy in dementia |
Safety and Tolerability
Ergoloid mesylates have been reported to be well-tolerated among patients. Common side effects include dizziness and gastrointestinal disturbances; however, these are generally mild. The long-term administration has not shown significant adverse events compared to placebo groups .
特性
CAS番号 |
8067-24-1 |
---|---|
分子量 |
2314.78 |
IUPAC名 |
NA |
SMILES |
[R][C@H](N1[C@@](O[C@](C(C)C)(C1=O)NC([C@@H]2C[C@@H]3C4=C5C(C[C@H]3N(C)C2)=CNC5=CC=C4)=O)(O)[C@H]6N7CCC6)C7=O.CS(=O)(O)=O |
外観 |
White to light yellow crystalline powder. |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。